Cas no 1391077-79-4 (4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol)

4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol 化学的及び物理的性質
名前と識別子
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- 4-(1-AMINO-2,2-DIMETHYLPROPYL)-2,6-DIBROMOPHENOL
- EN300-1276985
- DTXSID301222969
- 1391077-79-4
- Phenol, 4-(1-amino-2,2-dimethylpropyl)-2,6-dibromo-
- CID 130043282
- 4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol
-
- インチ: 1S/C11H15Br2NO/c1-11(2,3)10(14)6-4-7(12)9(15)8(13)5-6/h4-5,10,15H,14H2,1-3H3
- InChIKey: BLYKCHWLRAPJSP-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C=C(C=1)C(C(C)(C)C)N)Br)O
計算された属性
- せいみつぶんしりょう: 336.94999g/mol
- どういたいしつりょう: 334.95204g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- 密度みつど: 1.627±0.06 g/cm3(Predicted)
- ふってん: 333.7±37.0 °C(Predicted)
- 酸性度係数(pKa): 6.48±0.36(Predicted)
4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1276985-50mg |
4-(1-amino-2,2-dimethylpropyl)-2,6-dibromophenol |
1391077-79-4 | 50mg |
$624.0 | 2023-10-01 | ||
Enamine | EN300-1276985-10.0g |
4-(1-amino-2,2-dimethylpropyl)-2,6-dibromophenol |
1391077-79-4 | 10g |
$3191.0 | 2023-06-08 | ||
Enamine | EN300-1276985-1.0g |
4-(1-amino-2,2-dimethylpropyl)-2,6-dibromophenol |
1391077-79-4 | 1g |
$743.0 | 2023-06-08 | ||
Enamine | EN300-1276985-0.25g |
4-(1-amino-2,2-dimethylpropyl)-2,6-dibromophenol |
1391077-79-4 | 0.25g |
$683.0 | 2023-06-08 | ||
Enamine | EN300-1276985-5000mg |
4-(1-amino-2,2-dimethylpropyl)-2,6-dibromophenol |
1391077-79-4 | 5000mg |
$2152.0 | 2023-10-01 | ||
Enamine | EN300-1276985-250mg |
4-(1-amino-2,2-dimethylpropyl)-2,6-dibromophenol |
1391077-79-4 | 250mg |
$683.0 | 2023-10-01 | ||
Enamine | EN300-1276985-1000mg |
4-(1-amino-2,2-dimethylpropyl)-2,6-dibromophenol |
1391077-79-4 | 1000mg |
$743.0 | 2023-10-01 | ||
Enamine | EN300-1276985-10000mg |
4-(1-amino-2,2-dimethylpropyl)-2,6-dibromophenol |
1391077-79-4 | 10000mg |
$3191.0 | 2023-10-01 | ||
Enamine | EN300-1276985-500mg |
4-(1-amino-2,2-dimethylpropyl)-2,6-dibromophenol |
1391077-79-4 | 500mg |
$713.0 | 2023-10-01 | ||
Enamine | EN300-1276985-0.1g |
4-(1-amino-2,2-dimethylpropyl)-2,6-dibromophenol |
1391077-79-4 | 0.1g |
$653.0 | 2023-06-08 |
4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol 関連文献
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1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenolに関する追加情報
Professional Introduction to 4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol (CAS No. 1391077-79-4)
4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 1391077-79-4, is characterized by its unique molecular structure, which includes a brominated phenol backbone with an amino group substituted at the para position relative to one of the bromine atoms. The presence of two bromine atoms at the ortho and meta positions further enhances its reactivity and potential utility in synthetic chemistry.
The molecular formula of this compound can be expressed as C10H14B2N1O. The structural features of 4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol make it a valuable intermediate in the synthesis of more complex molecules. Specifically, the amino group and the bromine atoms provide multiple sites for further functionalization, enabling chemists to tailor the compound for various applications.
In recent years, there has been a growing interest in developing novel compounds for pharmaceutical applications. The brominated phenols, including 4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol, have been extensively studied due to their potential as building blocks for drug discovery. The bromine atoms can be selectively removed or replaced under controlled conditions, allowing for the introduction of other functional groups that may enhance biological activity.
One of the most compelling aspects of this compound is its role in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop new therapeutic agents targeting various diseases. For instance, studies have shown that derivatives of brominated phenols can exhibit antimicrobial and anti-inflammatory properties. The amino group in particular can be used to form amide or urea linkages, which are common motifs in drug molecules.
The synthesis of 4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol involves multi-step organic reactions that require careful optimization. Typically, the process begins with the bromination of a phenol precursor followed by selective substitution at the para position with an amino group. The use of protective groups may be necessary to prevent unwanted side reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance yield and purity.
The pharmacological properties of this compound have been explored in several preclinical studies. Researchers have investigated its potential as an intermediate in the development of kinase inhibitors, which are used to treat cancers and inflammatory diseases. The presence of both amino and bromine substituents allows for fine-tuning of binding interactions with biological targets. Additionally, computational modeling has been used to predict how modifications to the structure might affect potency and selectivity.
In addition to pharmaceutical applications, 4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol has shown promise in materials science. Brominated aromatic compounds are known for their thermal stability and electronic properties, making them suitable for use in organic electronics and polymer materials. The ability to functionalize these compounds opens up possibilities for developing new types of materials with tailored characteristics.
The regulatory landscape for compounds like 4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol is another critical consideration. While not classified as a hazardous or controlled substance under current regulations, manufacturers must adhere to good manufacturing practices (GMP) to ensure consistency and safety during production. Documentation of synthesis routes and quality control measures is essential for compliance with international standards.
Future research directions for this compound include exploring its role in medicinal chemistry beyond kinase inhibition. There is growing evidence suggesting that brominated phenols may have applications in antiviral and anti-protozoal therapies as well. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area.
The development of new synthetic methodologies is also a key focus area. Advances in green chemistry principles could lead to more sustainable production processes for compounds like 4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol. Techniques such as flow chemistry and biocatalysis offer promising alternatives to traditional batch processing methods by improving efficiency and reducing waste.
In conclusion, 4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol (CAS No. 1391077-79-4) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an attractive candidate for further development into novel therapeutic agents and advanced materials. As research continues to uncover new applications for this compound, it will undoubtedly play an important role in addressing global challenges in health and technology.
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